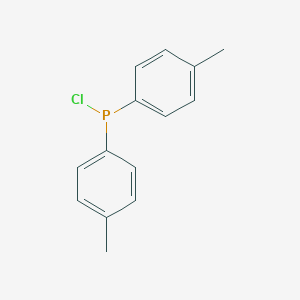

Bis(4-methylphenyl)chlorophosphine

Beschreibung

Significance and Role in Organophosphorus Chemistry

The importance of Bis(4-methylphenyl)chlorophosphine in organophosphorus chemistry is substantial, primarily due to its utility as a versatile synthetic intermediate.

Position as a P(III) Containing Derivative in Synthesis

As a compound containing a phosphorus(III) center, this compound is a key building block for a wide array of other organophosphorus compounds. The phosphorus-chlorine bond is particularly reactive, allowing for nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles. This reactivity is fundamental to its role in synthesis.

A common synthetic route to this compound involves the reaction of a Grignard reagent, 4-methylphenylmagnesium bromide, with phosphorus trichloride (B1173362). Another method utilizes the reaction of 4-methylphenyllithium with phosphorus trichloride at low temperatures.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClP |

| Molecular Weight | 248.69 g/mol |

| CAS Number | 1019-71-2 |

| Appearance | Liquid |

| Density | 1.1 g/mL at 25 °C |

This table summarizes key properties of this compound. sigmaaldrich.com

Relevance in the Development of Functionalized Organophosphorus Compounds

This compound is a crucial precursor for creating more complex, functionalized organophosphorus compounds, which often serve as ligands for transition metal catalysts. The electronic properties of the phosphine (B1218219) can be tuned by the electron-donating 4-methylphenyl groups, which enhances the electron density at the phosphorus atom. This characteristic is vital for stabilizing metal-phosphine complexes used in catalysis.

Its derivatives are instrumental in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon bonds. These reactions include:

Suzuki-Miyaura Coupling

Heck Reaction

Sonogashira Coupling

Stille Coupling sigmaaldrich.com

Negishi Coupling sigmaaldrich.com

Buchwald-Hartwig Cross Coupling sigmaaldrich.com

The versatility of this compound allows for the synthesis of specialized ligands that can improve the efficiency and selectivity of these important catalytic processes.

Research Context and Historical Development of Organophosphines

The study of organophosphorus compounds dates back to the early 19th century. researchgate.net The synthesis of the first organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), was described in 1854. researchgate.net

Evolution of Phosphorus(III)-Directed C-H Activation Strategies for Ligand Design

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. In recent years, phosphorus(III) compounds have been explored for their potential in C-H activation. chemistryviews.org While many C-H activation strategies rely on expensive transition metal catalysts, researchers have been investigating the use of constrained phosphorus(III) compounds that can cycle between the +III and +V oxidation states to achieve similar reactivity. chemistryviews.org This approach offers a more atom-economical route to functionalized molecules. chemistryviews.org

Advancements in Phosphine Synthesis Methodologies

Historically, the synthesis of arylchlorophosphines relied on methods like the Friedel-Crafts reaction. However, advancements in the 1970s led to the adoption of Grignard reagent-based routes, which offered improved purity and scalability for compounds like this compound.

Modern phosphine synthesis has seen significant progress, with a focus on developing more efficient and selective catalytic methods. nih.govrsc.org The development of new reagents and protocols continues to expand the toolkit available to chemists for creating novel phosphine ligands with tailored properties. nih.gov For instance, the use of protected primary phosphine reagents has enabled the synthesis of previously inaccessible dialkylchlorophosphines. nih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

chloro-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXRRHIBSXGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400533 | |

| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-71-2 | |

| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-methylphenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Halogenophosphine Routes

The preparation of bis(4-methylphenyl)chlorophosphine predominantly relies on the reaction of a phosphorus trihalide with an appropriate organometallic reagent or the derivatization of other phosphorus-containing compounds.

Synthesis from PCl₃ and Organometallic Reagents

A prevalent and historically significant method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents derived from 4-bromotoluene (B49008) or 4-iodotoluene. The choice of the organometallic reagent, typically a Grignard or organolithium species, influences the reaction conditions and outcomes.

The Grignard reagent route, developed in the 1970s, offers improved purity and scalability over earlier Friedel-Crafts methods. This process begins with the formation of 4-methylphenylmagnesium bromide from magnesium and 4-bromotoluene in an anhydrous ether, such as tetrahydrofuran (B95107) (THF). The subsequent reaction with PCl₃ proceeds via a two-step substitution mechanism, where two of the chlorine atoms on the phosphorus are displaced by the 4-methylphenyl groups.

Reaction Scheme:

Formation of Grignard Reagent: Mg + Br-C₆H₄-CH₃ → CH₃-C₆H₄-MgBr

Reaction with PCl₃: 2 CH₃-C₆H₄-MgBr + PCl₃ → (CH₃-C₆H₄)₂PCl + 2 MgBrCl

Alternatively, 4-methylphenyllithium can be used. This reagent is typically generated in situ by reacting an appropriate precursor with a strong lithium base. The subsequent reaction with PCl₃ in an anhydrous solvent like diethyl ether at low temperatures (-78°C) yields the desired product. Strict anhydrous conditions are crucial to prevent the hydrolysis of PCl₃ and the product.

| Organometallic Reagent | Precursor | Solvent | Temperature | Key Considerations |

| 4-methylphenylmagnesium bromide | 4-bromotoluene | Tetrahydrofuran (THF) | Room Temperature for Grignard formation | Improved purity and scalability. |

| 4-methylphenyllithium | 4-bromotoluene or 4-iodotoluene | Diethyl ether | -78°C | Requires strictly anhydrous conditions. |

Utilization of Bis-sulfone Ligands as Precursors

Recent research has explored the use of bis-sulfone ligands as precursors for phosphorus-containing compounds. In one study, a bis-sulfone, 1,3-bis{(4-methylphenyl)sulfonyl}-5-tert-butylbenzene, was used to synthesize a new dichlorophosphine. ubbcluj.ro This method involves the formation of a carbanion from the bis-sulfone, which then reacts with phosphorus trichloride. ubbcluj.ro While this specific example leads to a dichlorophosphine, the underlying principle of using carbanions derived from sulfones to form P-C bonds could potentially be adapted for the synthesis of diarylchlorophosphines like this compound. This approach highlights the expanding toolkit available to chemists for creating organophosphorus compounds. ubbcluj.ro

Preparation via Grignard Reagents and Diethylaminodichlorophosphine

An alternative to the direct use of PCl₃ involves a two-step process starting with diethylaminodichlorophosphine. This method provides a pathway to control the substitution on the phosphorus atom more effectively. The Grignard reagent, 4-methylphenylmagnesium bromide, is prepared as previously described. Its reaction with diethylaminodichlorophosphine would lead to the substitution of one or both chlorine atoms, depending on the stoichiometry. While not a direct route to this compound in a single step from this specific precursor, it represents a valid synthetic strategy within the broader context of organophosphorus chemistry for creating asymmetric phosphines.

Synthesis from Aminophosphines

The synthesis of chlorophosphines from aminophosphines provides another versatile route. nih.gov For instance, a (diisopropylamido)bis(bicyclo[1.1.1]pentyl)phosphine borane (B79455) was converted to the corresponding chlorophosphine. nih.gov This process involves deprotection of the borane adduct followed by chlorination. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable aminophosphine (B1255530) precursor. This method is particularly useful when direct routes are challenging or when specific precursors are more readily available. nih.gov The use of aminophosphines as precursors is a testament to the modular nature of organophosphorus synthesis. researchgate.net

Reaction Pathways and Derivatization

The P-Cl bond in this compound is the primary site of its reactivity, making it a valuable precursor for a wide range of organophosphorus compounds.

Reactions with Carbanions

This compound readily reacts with carbanions, which are nucleophilic carbon species. This reaction is a fundamental method for creating new phosphorus-carbon bonds and synthesizing tertiary phosphines with three different organic substituents. The carbanion, typically generated from an organolithium or Grignard reagent, attacks the electrophilic phosphorus atom, displacing the chloride ion.

For example, the reaction of this compound with a carbanion derived from a sulfone has been demonstrated. nih.gov This highlights the utility of this chlorophosphine in constructing more complex molecules. The resulting phosphine (B1218219) can then be used as a ligand in catalysis or as a building block for further synthetic transformations. The specific properties of the resulting phosphine are determined by the nature of the carbanion used.

| Reactant | Product Type | Significance |

| Carbanion (e.g., from an organolithium or Grignard reagent) | Tertiary phosphine | Formation of new P-C bonds, synthesis of diverse phosphine ligands. |

Formal Insertion of Phosphinidene (B88843) into C-Cl Bonds

The formal insertion of a phosphinidene, a phosphorus analog of a carbene (R-P:), into a carbon-halogen bond represents a powerful method for P-C bond formation. While this methodology is well-established for the synthesis of certain organophosphorus compounds, its application in the direct synthesis of diarylchlorophosphines like this compound is not a commonly reported route.

More frequently, this type of reaction involves the generation of a phosphinidene species from a suitable precursor, which then inserts into the C-Cl bond of an acyl chloride. For instance, thermolysis or photolysis of a phosphinidene precursor, such as a 7-phosphanorbornadiene derivative, can generate a transient phosphinidene. This electrophilic species can then react with a C-Cl bond.

General Reaction Scheme for Phosphinidene Insertion into an Acyl Chloride:

This approach is particularly useful for creating acylphosphines, which are valuable intermediates in organic synthesis. However, the generation of a di(p-tolyl)phosphinidene for insertion into a C-Cl bond to form the title compound is not a standard synthetic protocol. The more conventional synthesis of this compound involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with phosphorus trichloride. nih.gov

Conversion to Phosphine Oxides and Sulfides

This compound is readily converted to its corresponding pentavalent phosphine oxide and phosphine sulfide (B99878) derivatives. These transformations highlight the nucleophilic character of the phosphorus atom and its propensity for oxidation and thionation.

Phosphine Oxide Formation: The P(III) center in this compound is highly susceptible to oxidation. Simple hydrolysis, through reaction with water, readily cleaves the P-Cl bond to form bis(4-methylphenyl)phosphine oxide, with the liberation of hydrochloric acid. beilstein-journals.org More controlled oxidation can be achieved using various oxidizing agents. For example, treatment with hydrogen peroxide or even atmospheric oxygen can efficiently convert the chlorophosphine to the corresponding phosphine oxide. The choice of oxidant and reaction conditions can influence the yield and purity of the product.

Phosphine Sulfide Formation: The synthesis of bis(4-methylphenyl)phosphine sulfide from the chlorophosphine can be achieved through a two-step process. First, the chlorophosphine is reduced to the secondary phosphine, bis(4-methylphenyl)phosphine. This phosphine is then reacted with elemental sulfur (S₈) in an appropriate solvent, such as toluene (B28343) or benzene. The lone pair of the P(III) atom attacks the sulfur ring, leading to the formation of the stable P=S double bond. Alternatively, the phosphine oxide can be converted to the phosphine sulfide using thionating agents like Lawesson's reagent.

Table 1: Synthesis of Bis(4-methylphenyl)phosphine Oxide and Sulfide

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂O | Bis(4-methylphenyl)phosphine oxide | Hydrolysis/Oxidation |

Formation of Phosphaalkenes

Phosphaalkenes, compounds containing a phosphorus-carbon double bond (P=C), are an intriguing class of organophosphorus compounds. The synthesis of phosphaalkenes from chlorophosphines is a known transformation, typically proceeding through an elimination reaction. A general method involves the 1,2-elimination from a precursor, which can be initiated thermally or by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO), or triethylamine. wikipedia.org

For this compound, a plausible, though not widely documented, route to a phosphaalkene would involve a reaction analogous to the Peterson olefination, often termed a phospha-Peterson reaction. This would entail the deprotonation of an α-silyl carbanion, which then attacks the electrophilic phosphorus center of the chlorophosphine. Subsequent elimination of chlorotrimethylsilane (B32843) would generate the phosphaalkene.

Another potential pathway is the dehydrohalogenation of a suitable α-haloalkylphosphine, which could be formed by the reaction of the chlorophosphine with an organometallic reagent. The use of a bulky, non-nucleophilic base is crucial in these elimination reactions to favor the formation of the P=C bond over competing nucleophilic substitution at the phosphorus atom. nih.gov

General Synthetic Strategies for Phosphaalkenes from Chlorophosphines:

| Method | Description | Key Reagents |

|---|---|---|

| 1,2-Elimination | Elimination of a leaving group (e.g., H, Cl, SiMe₃) from adjacent atoms. wikipedia.org | Bulky non-nucleophilic base (DBU, LDA) |

| Phospha-Peterson Reaction | Reaction of a P-chloro species with an α-silyl carbanion, followed by elimination. | α-Silyl carbanion, Chlorophosphine |

Reactivity in the Presence of Alcohols and Oxygen

This compound exhibits characteristic reactivity towards nucleophiles like alcohols. In an inert atmosphere, the reaction of the chlorophosphine with an alcohol (R'OH) leads to the substitution of the chloride ion, forming a phosphinite ester, Bis(4-methylphenyl)phosphinite (Ar₂POR'). The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

However, when the reaction is carried out in the presence of oxygen, the intermediate phosphinite ester, being a P(III) species, is readily oxidized to the corresponding pentavalent phosphinate ester, Bis(4-methylphenyl)phosphinate (Ar₂P(O)OR'). This one-pot reaction provides a straightforward route to this class of P(V) compounds.

Table 2: Reaction of this compound with Alcohols

| Reactants | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound + R'OH | Inert atmosphere, Base | Alkyl bis(4-methylphenyl)phosphinite | - |

| This compound + R'OH | Presence of O₂ | Alkyl bis(4-methylphenyl)phosphinite | Alkyl bis(4-methylphenyl)phosphinate |

This reactivity underscores the utility of this compound as a building block for accessing both P(III) and P(V) organophosphorus compounds through simple, often one-pot, procedures.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bis(4-methylphenyl)chlorophosphine, offering precise information about the phosphorus, hydrogen, and carbon nuclei within the molecule.

Phosphorus-31 NMR spectroscopy is particularly diagnostic for organophosphorus compounds. For this compound, the ³¹P NMR spectrum exhibits a sharp singlet in the chemical shift range of δ 80–90 ppm. The presence of a single signal confirms the purity of the sample and the absence of common oxidized impurities, such as the corresponding phosphine (B1218219) oxide. This downfield chemical shift is characteristic of a phosphorus(III) center bonded to two aryl groups and a chlorine atom.

Table 1: ³¹P NMR Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | 80–90 ppm |

| Multiplicity | Singlet |

| Nucleus | ³¹P |

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms in the molecule, confirming the structure of the p-tolyl groups. The spectrum shows characteristic signals for both the aromatic and methyl protons. The aromatic protons of the two 4-methylphenyl rings typically appear as a multiplet in the region of δ 6.8–7.2 ppm. The methyl (CH₃) groups attached to the phenyl rings resonate as a signal around δ 2.3 ppm.

Table 2: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) | Multiplicity |

| Aromatic (C₆H₄) | ~6.8–7.2 ppm | Multiplet |

| Methyl (CH₃) | ~2.3 ppm | Singlet |

While ¹³C NMR spectroscopy is a standard technique used to identify the carbon framework of organic molecules, specific chemical shift data for the individual carbon atoms in this compound were not available in the search results. This analysis would typically show distinct signals for the methyl carbon, the four different aromatic carbons (ipso, ortho, meta, para), and would be influenced by phosphorus-carbon coupling.

Information regarding variable temperature (VT) NMR studies on this compound was not found in the conducted searches. Such studies could potentially provide insights into dynamic processes, such as restricted rotation around the P-C bonds, although significant rotational barriers are not typically expected for this type of molecule under normal conditions.

Beyond standard 1D NMR, advanced heteronuclear NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals by showing correlations between the different nuclei. However, specific data from such experiments for this compound were not available in the performed searches.

X-ray Diffraction Analysis

Table 3: Selected X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| P-Cl Bond Length | ~2.05 Å |

Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, crystallographic studies have revealed a monoclinic crystal system. This indicates that the crystal lattice has three unequal axes with one oblique angle.

Key structural parameters obtained from such analyses provide a detailed picture of the molecule's geometry. The phosphorus-chlorine (P-Cl) bond length is a critical feature, and in this compound, it has been determined to be approximately 2.05 Å. The phosphorus-carbon (P-C) bond lengths are typically around 1.82 Å. These values are crucial for understanding the steric and electronic properties of the molecule.

While detailed crystallographic data for the parent chlorophosphine is not extensively published, analysis of closely related structures provides valuable context. For instance, the palladium complex trans-Dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II), which incorporates a similar phosphine ligand, crystallizes in the triclinic space group P-1. nih.gov The detailed structural parameters of such derivatives offer insights into how the di-p-tolylphosphine (B91435) moiety behaves in a coordinated state.

Table 1: Crystallographic Data for a Related Palladium(II) Complex

| Parameter | trans-Dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0321 (4) |

| b (Å) | 10.0521 (4) |

| c (Å) | 10.2967 (4) |

| **α (°) ** | 70.876 (2) |

| **β (°) ** | 68.288 (2) |

| **γ (°) ** | 60.312 (2) |

| **Volume (ų) ** | 824.54 (6) |

| Z | 1 |

Data sourced from reference nih.gov

Analysis of Coordination Geometries in Derivatives

This compound is a precursor to a wide array of phosphine ligands that are integral to coordination chemistry and catalysis. sigmaaldrich.com The coordination geometry of the resulting metal complexes is a key determinant of their catalytic activity. The analysis of these geometries is typically performed using single-crystal X-ray diffraction.

Derivatives of this compound, often di-p-tolylphosphine ligands, can coordinate to various transition metals, including palladium and silver. The resulting complexes exhibit a range of coordination geometries depending on the metal center, its oxidation state, and the other ligands present.

For example, palladium(II) complexes with phosphine ligands frequently adopt a square-planar geometry. In the complex trans-Dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II), the palladium center is indeed in a slightly distorted square-planar environment, with the P-Pd-Br cis angle being 93.528 (12)°. nih.gov In other palladium(II) complexes with bidentate phosphine ligands, a nearly square planar geometry around the palladium atom is also observed, with Pd-P bond lengths in the range of 2.225-2.234 Å.

Silver(I) complexes with di-p-tolylphosphine ligands can exhibit different coordination numbers and geometries. For instance, the complex Bis(4-methylphenyl)diphenylphosphine-κPsilver(I) features a four-coordinate silver atom in a distorted pseudo-trigonal-planar arrangement. nih.gov The P-Ag-P bond angle in this complex is 129.51 (3)°. nih.gov

Table 2: Selected Bond Angles in Metal Complexes with Di-p-tolylphosphine Derivatives

| Complex | Metal Center | Coordination Geometry | Key Bond Angle (°) |

|---|---|---|---|

| trans-Dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II) | Pd(II) | Distorted Square-Planar | P-Pd-Br = 93.528 (12) |

| Bis(4-methylphenyl)diphenylphosphine-κPsilver(I) | Ag(I) | Distorted Pseudo-Trigonal-Planar | P-Ag-P = 129.51 (3) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. nih.gov The C-C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ range. nih.gov

The vibrations involving the phosphorus atom are of particular interest. The P-C (aryl) stretching vibration is expected to be observed in the fingerprint region of the spectrum. For comparison, the P-C stretching in trioctylphosphine (B1581425) oxide is found at 1465 cm⁻¹. researchgate.net The most diagnostic feature for this molecule would be the P-Cl stretching vibration. Generally, C-Cl stretching bands appear in the range of 850-550 cm⁻¹. orgchemboulder.com The P-Cl bond is expected to absorb in a similar, low-frequency region of the infrared spectrum.

Table 3: General Infrared Absorption Regions for Bonds in this compound

| Vibrational Mode | General Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1400 |

| P-C (Aryl) Stretch | ~1465 (by analogy) |

| P-Cl Stretch | 850 - 550 (by analogy) |

Data sourced from references nih.govresearchgate.netorgchemboulder.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. It provides an exact mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₄H₁₄ClP), the calculated exact mass is 248.05200 Da. chemsrc.com An HRMS measurement would be expected to yield a molecular ion peak ([M]⁺) very close to this value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. For chlorodiarylphosphines, common fragmentation pathways include the cleavage of the P-Cl bond and the P-C bonds. The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks separated by two mass units (e.g., [M]⁺ and [M+2]⁺).

A plausible fragmentation pathway for this compound would involve the initial loss of the chlorine atom to form the [M-Cl]⁺ cation. Subsequent fragmentation could involve the loss of one or both of the tolyl groups.

Table 4: Predicted Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted Exact Mass (Da) |

|---|---|---|

| [M]⁺ | [C₁₄H₁₄³⁵ClP]⁺ | 248.05200 |

| [M+2]⁺ | [C₁₄H₁₄³⁷ClP]⁺ | 249.04905 |

| [M-Cl]⁺ | [C₁₄H₁₄P]⁺ | 213.08331 |

| [Tolyl]⁺ | [C₇H₇]⁺ | 91.05478 |

Data based on the structure and isotopic abundances.

Coordination Chemistry and Ligand Properties

Ligand Design and Coordination Behavior

The design of effective phosphine (B1218219) ligands is a cornerstone of modern catalysis. The structural and electronic characteristics of the ligand dictate the behavior of the resulting metal complex, influencing its stability, solubility, and catalytic activity.

Bis(4-methylphenyl)chlorophosphine is a key intermediate and a versatile precursor for the synthesis of a multitude of trivalent phosphine ligands. google.com Its primary role is to serve as an electrophilic phosphorus source, enabling the formation of new phosphorus-carbon bonds. The most common method for this transformation involves the reaction of this compound with organometallic nucleophiles, such as Grignard reagents or organolithium compounds. google.comnih.gov This general approach provides access to a wide variety of tertiary phosphines, including monodentate and bidentate ligands, which are crucial in metal-catalyzed reactions. google.com

Furthermore, the reactive P-Cl bond can also undergo nucleophilic substitution with other reagents like amines and alcohols, yielding phosphinoamines and phosphinite ligands, respectively. google.com The di-p-tolylphosphino moiety, once incorporated into a ligand scaffold, imparts specific properties to the metal center it coordinates with. The synthesis of these ligands is often a critical step in developing new catalytic systems for reactions like cross-coupling. For instance, dialkylbiarylphosphines, a highly effective class of ligands, are often synthesized through the addition of a nucleophile to a dialkylchlorophosphine precursor. nih.gov

The performance of a phosphine ligand in a metal complex is largely governed by a combination of its steric and electronic properties. manchester.ac.uk These two factors are not always independent, as changes in one can influence the other. manchester.ac.uk

Steric Effects: The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). This angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured from the metal center at a standardized M-P bond distance of 2.28 Å. libretexts.orglibretexts.org A larger cone angle indicates greater steric hindrance around the metal center. libretexts.org This steric bulk can influence the number of ligands that can coordinate to a metal, create open coordination sites for substrate binding, and affect the rate of reductive elimination. libretexts.orgtcichemicals.com For the di-p-tolylphosphino group derived from this compound, the steric profile is comparable to the widely used diphenylphosphino group, though slight differences can arise from the methyl substituents.

Electronic Effects: The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal center—is described by the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a standard [Ni(CO)₃(L)] complex. libretexts.orgrsc.org More strongly electron-donating phosphines increase the electron density on the metal, which leads to stronger back-bonding into the CO π* orbitals and a lower ν(CO) frequency. libretexts.orglibretexts.org The p-tolyl groups in ligands derived from this compound make them slightly more electron-donating than their phenyl-substituted counterparts due to the inductive effect of the methyl group.

The interplay of these factors is crucial for catalyst design. For example, electron-rich and bulky phosphines are known to be highly effective for many cross-coupling reactions because they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.com

Table 1: Comparison of Tolman Parameters for Representative Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| P(t-Bu)₃ | 182 | 2056.1 |

| PCy₃ | 170 | 2056.4 |

| P(o-tolyl)₃ | 194 | 2060.3 |

| PPh₃ | 145 | 2068.9 |

| P(p-tolyl)₃ | 145 | 2066.7 |

| P(OPh)₃ | 128 | 2085.3 |

| PF₃ | 104 | 2110.8 |

This table presents data for a selection of common phosphine ligands to illustrate the range of steric and electronic properties. The values for P(p-tolyl)₃ are included to approximate the electronic properties of ligands derived from this compound.

This compound is a valuable starting material for constructing bidentate phosphine ligands, also known as diphosphines. These ligands can coordinate to a single metal center through two phosphorus atoms, a binding mode known as chelation. The resulting ring-like structure, a chelate, often confers enhanced stability to the metal complex compared to coordination by two separate monodentate ligands, an observation known as the chelate effect. libretexts.org

The synthesis of these chelating ligands can be achieved by reacting this compound with a suitable difunctional organic linker that contains two nucleophilic sites (e.g., a di-Grignard or di-lithio reagent). osti.gov The nature of the backbone connecting the two phosphorus atoms is critical, as it determines the geometry and flexibility of the ligand. Functional groups can be incorporated into the backbone to modify properties such as solubility, for instance, to create water-soluble diphosphine complexes for aqueous-phase catalysis. illinois.edu The resulting bis(phosphanyl) compounds are a cornerstone of catalysis, with applications in a wide range of chemical transformations. researchgate.net

A critical parameter for chelating diphosphine ligands is the "natural bite angle" (βn). This is the P-M-P angle that is preferentially adopted by the ligand in a metal complex, largely dictated by the geometry of the backbone connecting the two phosphorus atoms. psu.edu The bite angle has a profound impact on the catalytic activity and selectivity of a metal complex. rsc.orgrsc.org

Systematic studies have shown a strong correlation between the P-M-P bite angle and the outcome of various catalytic reactions, including hydroformylation, hydrocyanation, and cross-coupling reactions. psu.edursc.org For example:

In rhodium-catalyzed hydroformylation, wide bite angles tend to favor the formation of linear aldehydes over branched aldehydes. rsc.org

In palladium-catalyzed cross-coupling reactions, the bite angle can influence the rate of reductive elimination, a key step in the catalytic cycle. rsc.org

The stability of the catalytic species can also be affected, as certain bite angles may favor the formation of desired monomeric complexes over less active dimeric species. psu.edu

The bite angle can exert its influence through both steric and electronic effects. rsc.org A change in the P-M-P angle alters the steric environment around the metal center and can also modify the hybridization and energy of the metal's d-orbitals, thereby tuning its electronic properties and reactivity. psu.edu This makes the bite angle a powerful tool for ligand design and the optimization of catalytic systems. psu.edunih.gov

Table 2: Natural Bite Angles (βn) of Common Diphosphine Ligands

| Ligand | Backbone | Natural Bite Angle (βn) [°] |

| dppm | -CH₂- | 73 |

| dppe | -(CH₂)₂- | 85 |

| dppp | -(CH₂)₃- | 91 |

| dppb | -(CH₂)₄- | 94 |

| Xantphos | xanthene | 111 |

This table shows representative diphosphine ligands and their corresponding natural bite angles to illustrate how the backbone structure influences this key geometric parameter.

Complex Formation with Transition Metals

Ligands derived from this compound readily form stable complexes with a variety of transition metals, particularly those from the late transition series such as palladium, rhodium, nickel, and gold. manchester.ac.ukmdpi.comtcichemicals.com The formation of the metal-phosphine bond occurs through the donation of the phosphorus lone pair to a vacant metal orbital. The properties of the resulting complex are a direct consequence of the ligand's steric and electronic profile.

The primary application of this compound in organometallic chemistry is as a precursor for ligands used in homogeneous catalysis. google.com The di-p-tolylphosphino ligands are particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for C-C and C-heteroatom bond formation in synthetic organic chemistry.

These reactions include:

Suzuki-Miyaura Coupling: The reaction between an organoboron compound and an organohalide. sigmaaldrich.com

Heck Reaction: The coupling of an unsaturated halide with an alkene. sigmaaldrich.com

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds. sigmaaldrich.com

Stille and Negishi Couplings: Reactions involving organotin and organozinc reagents, respectively. sigmaaldrich.com

In these catalytic cycles, the phosphine ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating key elementary steps such as oxidative addition and reductive elimination. tcichemicals.com For example, research has shown that using ligands derived from this compound can significantly improve the yields and efficiency of palladium-catalyzed reactions compared to other ligands. Beyond palladium catalysis, these ligands are also employed in rhodium-catalyzed hydroformylation and nickel-catalyzed isomerization and oligomerization reactions. sigmaaldrich.com

Formation of Pincer Complexes

Pincer ligands are a class of chelating agents that bind to a metal center in a meridional fashion through three donor atoms, often forming a highly stable six-membered metallacycle. The rigidity of the pincer framework imparts significant thermal stability to the resulting metal complexes. While direct synthesis of a pincer complex from this compound is not extensively documented, a common strategy for forming PCP pincer ligands involves the reaction of a secondary phosphine with a suitable aromatic backbone.

This compound can be readily converted to the secondary phosphine, bis(4-methylphenyl)phosphine, which can then serve as a key building block. A plausible synthetic route to a PCP pincer ligand would involve the reaction of bis(4-methylphenyl)phosphine with a 1,3-dihalomethylbenzene derivative. This type of reaction, often carried out under basic conditions, would yield a tridentate ligand capable of forming a pincer complex with various transition metals. The general structure of such a pincer ligand is depicted below.

The synthesis of asymmetric PCP pincer ligands has been achieved through a multi-step process, highlighting the modularity of pincer ligand design. researchgate.net For instance, an asymmetric PCP pincer ligand has been synthesized and subsequently metalated with palladium to yield the corresponding pincer complex. researchgate.net The adaptability of these synthetic routes allows for the fine-tuning of the steric and electronic properties of the pincer ligand by modifying the substituents on the phosphorus atoms and the aromatic backbone. researchgate.net

Metal-Ligand Bonding Characterization

The nature of the bond between a metal and a phosphine ligand is a critical determinant of the complex's stability and reactivity. This bonding is typically characterized using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization:

³¹P NMR Spectroscopy: The chemical shift in ³¹P NMR spectroscopy is a sensitive probe of the electronic environment of the phosphorus atom. Upon coordination to a metal center, the ³¹P chemical shift of the bis(4-methylphenyl)phosphine ligand is expected to change significantly. The magnitude of this coordination shift (Δδ = δcomplex - δligand) provides insights into the nature of the metal-ligand bond. researchgate.net For instance, in rhodium(I) complexes, the coordination of a phosphine ligand results in a downfield shift, and the coupling constant (¹JRh-P) provides further information about the bonding. rsc.org

Infrared (IR) Spectroscopy: In metal carbonyl complexes, the stretching frequency of the CO ligand (νCO) is indicative of the electron-donating ability of the other ligands. The electron-donating p-methyl groups in the bis(4-methylphenyl)phosphine ligand increase the electron density on the metal center. This leads to stronger back-bonding from the metal to the π* orbitals of the CO ligand, resulting in a lower νCO compared to complexes with less electron-donating phosphines like triphenylphosphine. monash.edu

Crystallographic Characterization:

Single-crystal X-ray diffraction provides precise information about the geometry of the metal complex and the bond lengths and angles within the coordination sphere. For example, the crystal structure of bis(4-methylphenyl)diphenylphosphine-κPsilver(I) reveals a distorted pseudo-trigonal–planar geometry around the silver(I) atom. nih.gov The Ag-P bond lengths in this complex are approximately 2.42 Å. nih.gov In a related complex, (nitrito-κ²O,O′)bis[tris(4-methylphenyl)phosphane-κP]silver(I), the Ag-P bond lengths are slightly longer, around 2.43-2.46 Å, and the coordination geometry is pseudo-tetrahedral. nih.gov These structural details are invaluable for understanding the steric interactions and the nature of the metal-ligand bond.

| Complex | Metal-Phosphorus Bond Lengths (Å) | Reference |

|---|---|---|

| Bis(4-methylphenyl)diphenylphosphine-κPsilver(I) | Ag1—P1 = 2.4209 (7), Ag1—P2 = 2.4251 (8) | nih.gov |

| (Nitrito-κ²O,O′)bis[tris(4-methylphenyl)phosphane-κP]silver(I) | Ag1—P1 = 2.4287 (5), Ag1—P2 = 2.4570 (5) | nih.gov |

| Bis(4-methylphenyl)diphenylphosphane-κPsilver(I) | Ag1—P1 = 2.4357 (5) | researchgate.net |

Reactivity of Coordinated Ligands

Once coordinated to a metal center, the bis(4-methylphenyl)phosphine ligand can influence and participate in a variety of chemical reactions. The electronic and steric nature of the ligand dictates the reactivity of the metal center and can also lead to reactivity on the ligand itself.

Ligand Reactivity in Manganese and Rhenium Complexes

While specific studies on the reactivity of bis(4-methylphenyl)phosphine in manganese and rhenium complexes are not extensively reported, the behavior of related phosphine ligands in these systems provides valuable insights.

In manganese chemistry, diphosphine ligands with pendant amines have been shown to facilitate the binding and heterolytic cleavage of H₂. researchgate.net The pendant amine acts as a proton relay, highlighting the potential for ligand-assisted reactivity. researchgate.net Manganese(I) complexes with phosphine ligands are also active in the hydrogenation of various functional groups. researchgate.net It is plausible that manganese complexes of bis(4-methylphenyl)phosphine could exhibit similar catalytic activity, with the electronic properties of the ligand influencing the efficiency of these transformations.

Rhenium polyhydride complexes supported by tertiary phosphine ligands are known to be precursors for catalysts in a range of organic transformations, including hydrogenation and condensation reactions. nih.gov The phosphine ligands in these complexes play a crucial role in stabilizing the metal center and modulating its reactivity. The reaction of rhenium(V) complexes with multifunctional phenoxyphosphine ligands demonstrates the stepwise replacement of other ligands and the potential for the phosphine ligand to bind in a multidentate fashion. nih.gov

Influence on Metal Center Properties

The properties of the bis(4-methylphenyl)phosphine ligand, particularly its steric bulk and electronic character, have a profound influence on the coordinated metal center.

Electronic Effects:

The two para-methyl groups on the phenyl rings of the ligand are electron-donating. This increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to unsubstituted triphenylphosphine. This enhanced electron donation to the metal center increases its electron richness. A more electron-rich metal center is generally more easily oxidized and can engage more effectively in oxidative addition reactions, a key step in many catalytic cycles. This increased electron density can be quantified using the Tolman Electronic Parameter (TEP), which is determined from the ν(CO) stretching frequencies of [Ni(CO)₃(PR₃)] complexes. A lower TEP value corresponds to a more electron-donating ligand.

Steric Effects:

The steric bulk of a phosphine ligand is often quantified by its cone angle. The bis(4-methylphenyl)phosphine ligand has a moderate steric profile. This steric hindrance can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the rate of ligand substitution reactions. In catalysis, the steric environment created by the ligand can control the selectivity of the reaction by influencing the approach of the substrate to the metal center. For instance, in nickel-catalyzed cross-coupling reactions, the steric properties of phosphine ligands have been shown to be a key factor in determining the efficiency of the catalyst. ucla.edu

The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the metal center, which is a fundamental principle in the design of homogeneous catalysts. The bis(4-methylphenyl)phosphine ligand, with its specific electronic and steric characteristics, is therefore a valuable tool in the development of new and improved catalytic systems.

Future Directions and Emerging Research Avenues

Novel Ligand Architectures for Enhanced Catalysis

The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. Bis(4-methylphenyl)chlorophosphine serves as an essential starting material for the creation of advanced phosphine (B1218219) ligands, which are critical components of many homogeneous catalysts. sigmaaldrich.com Research in this area is focused on designing new ligand architectures that can offer superior performance in a variety of catalytic transformations.

A significant area of investigation involves the synthesis of P-stereogenic phosphines, where the phosphorus atom itself is a chiral center. The synthesis of these chiral ligands can be achieved through diastereoselective nucleophilic substitution at the phosphorus atom. beilstein-journals.orgnih.gov This process often employs chiral auxiliaries, such as (-)-menthol or derivatives of ephedrine, which react with chlorophosphines to form diastereomeric intermediates that can be separated. beilstein-journals.orgnih.gov Subsequent reactions allow for the creation of enantiopure P-stereogenic phosphines, which are highly valuable in asymmetric catalysis. nih.gov

Furthermore, researchers are exploring the incorporation of the di-p-tolylphosphino moiety into larger, more complex molecular scaffolds to create multidentate or specialized ligands. For instance, new organophosphorus derivatives containing bis-sulfone backbones have been synthesized. ubbcluj.ro These ligands can offer unique coordination properties and stability, potentially leading to catalysts with improved activity and longevity. The versatility of this compound allows it to be a key reactant in the synthesis of ligands for various catalytic systems, including palladium catalysts for cross-coupling reactions and nickel complexes for isomerization and oligomerization reactions. sigmaaldrich.com

Table 1: Examples of Catalytic Systems Utilizing Ligands Derived from Chlorophosphine Precursors

| Catalyst System | Target Reaction(s) | Precursor Type | Potential Advancement |

| Palladium Complexes | Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) sigmaaldrich.com | Aryl-Dichlorophosphines | Enhanced stability and turnover numbers. |

| Nickel(0) Complexes | Isomerization, Oligomerization sigmaaldrich.com | Diaryl-Chlorophosphines | Improved selectivity for specific isomers or oligomers. |

| Chiral Phosphine Complexes | Asymmetric Hydrogenation, Allylic Alkylation | P-stereogenic Chlorophosphines | High enantioselectivity in chiral product synthesis. nih.gov |

Exploration of New Reactivity Modes

Beyond established applications in cross-coupling catalysis, this compound is a gateway to exploring novel reactivity modes. The ligands synthesized from this compound can influence the electronic and steric environment of a metal center, thereby enabling new types of chemical transformations. sigmaaldrich.com

One emerging area is the investigation of phosphinylation reactions, where the di-p-tolylphosphino group is transferred to an organic substrate. sigmaaldrich.com This can lead to the synthesis of valuable organophosphorus compounds with applications in medicinal chemistry and materials science. Additionally, the development of ligands for palladium-catalyzed intramolecular asymmetric allylic amination highlights a move towards more complex and stereoselective cyclization reactions. sigmaaldrich.com

The reactivity of the P-Cl bond can also be harnessed to create derivatives with unusual electronic properties. For example, related dichlorophosphines have been used as precursors for dichlorophosphaalkenes, which contain a phosphorus-carbon double bond. ubbcluj.ro These species are stable under inert atmospheres and represent building blocks for new types of organometallic compounds and polymers. The reactivity of such derivatives can be further tuned, for instance, by oxidation of the phosphorus atom from P(III) to P(V), which alters the coordination properties and stability of the resulting compounds. ubbcluj.ro

Integration into Advanced Materials and Functional Systems

The unique properties of the phosphine group make it an attractive functional moiety for integration into advanced materials. This compound serves as a key precursor for phosphine-containing building blocks that can be incorporated into polymers, porous frameworks, and other functional systems.

One promising avenue is the development of phosphine-functionalized Metal-Organic Frameworks (MOFs). While the direct synthesis of these materials can be challenging due to the oxidation of the phosphorus center, strategies exist to incorporate phosphine ligands. researchgate.net These functionalized MOFs can act as heterogeneous catalysts with well-defined active sites, combining the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous systems.

In polymer chemistry, multi-component reactions like the Kabachnik-Fields reaction offer a powerful method for synthesizing functional polymers. mdpi.com This reaction can be used to create polymers containing α-aminophosphonate structures, which exhibit valuable properties such as metal chelation and flame retardancy. mdpi.com By using precursors derived from this compound, polymers with tailored properties can be designed for applications in environmental remediation, advanced coatings, and biomedical devices. Furthermore, new chelating phosphazene ligands have been synthesized and their metal complexes have been shown to catalyze the ring-opening copolymerization of epoxides and anhydrides to produce polyesters, demonstrating a pathway to new biodegradable materials. chemrxiv.orgnih.govrsc.org

Q & A

Q. What are the standard methods for synthesizing Bis(4-methylphenyl)chlorophosphine, and how is its purity validated?

this compound is typically synthesized via the reaction of 4-methylphenyllithium with phosphorus trichloride (PCl₃) under inert conditions. Key steps include:

- Slow addition of 4-methylphenyllithium to PCl₃ in anhydrous tetrahydrofuran (THF) at -78°C.

- Quenching the reaction with degassed water, followed by vacuum distillation to isolate the product. Purity is validated using ³¹P NMR spectroscopy (sharp singlet at δ ~80–90 ppm) and elemental analysis (C, H, Cl, P). Moisture-sensitive handling (argon/vacuum line) is critical to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized in academic research?

Structural confirmation relies on:

Q. What safety protocols are essential when handling this compound?

The compound reacts violently with water, releasing HCl gas. Safety measures include:

- Use of gloveboxes or Schlenk lines under nitrogen/argon.

- Storage in flame-dried glassware with PTFE seals at room temperature.

- Emergency protocols for spills: neutralize with dry sodium bicarbonate, then dilute with ethanol .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its reactivity in transition-metal catalysis?

The 4-methylphenyl groups introduce steric hindrance, reducing ligand substitution rates in metal complexes compared to less bulky analogs (e.g., diphenylchlorophosphine). This property enhances selectivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by stabilizing monodentate intermediates. Comparative studies with Bis(diisopropylamino)chlorophosphine () show that electronic tuning via substituents can modulate catalytic turnover .

Q. What strategies resolve contradictions in reported reaction yields for phosphine oxide derivatives synthesized from this compound?

Discrepancies in yields often arise from kinetic vs. thermodynamic control during oxidation. For example:

Q. Can computational modeling predict the ligand behavior of this compound in asymmetric catalysis?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model phosphorus lone-pair orientation and metal-ligand bond strengths. Studies show that the methyl groups' electron-donating effect raises the HOMO energy of phosphorus, enhancing nucleophilicity in Pd(0) complexes. This aligns with experimental observations of accelerated oxidative addition in aryl halide substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.